molecular formula C20H14N2O5 B11689136 N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide

N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide

Cat. No.: B11689136
M. Wt: 362.3 g/mol
InChI Key: DEEXVZOMZFKVDQ-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide typically involves multi-step reactions. One common method includes the condensation of 4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-carbaldehyde with N-phenylacetohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furochromenone oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

N’-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide is unique due to its specific furochromenone core structure, which imparts distinct biological activities.

Properties

Molecular Formula

C20H14N2O5

Molecular Weight

362.3 g/mol

IUPAC Name

N-[(Z)-(4-methyl-2,9-dioxofuro[2,3-h]chromen-8-ylidene)amino]-N-phenylacetamide

InChI

InChI=1S/C20H14N2O5/c1-11-10-16(24)27-19-14(11)8-9-15-17(19)18(25)20(26-15)21-22(12(2)23)13-6-4-3-5-7-13/h3-10H,1-2H3/b21-20-

InChI Key

DEEXVZOMZFKVDQ-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=N/N(C4=CC=CC=C4)C(=O)C)/O3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=NN(C4=CC=CC=C4)C(=O)C)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.